methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core with various functional groups attached, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate typically involves multiple steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to introduce the piperidin-1-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the chromen-2-one core to a more saturated structure.
Substitution: This reaction can replace one functional group with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate can be compared with other similar compounds, such as:
- Methyl 7-hydroxy-4-oxo-8-propyl-4H-1-benzothiine-2-carboxylate
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
These compounds share a similar chromen-2-one core but differ in their functional groups and side chains. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable molecule for various applications.
Biological Activity
Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate is a synthetic compound derived from the coumarin family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₅NO₄
- Molecular Weight : 273.28 g/mol
- IUPAC Name : Methyl 7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety enhances its lipophilicity, facilitating better cell membrane penetration and bioavailability. Research indicates that the coumarin nucleus exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Antioxidant Activity
Studies have shown that derivatives of coumarin possess significant antioxidant properties. The methyl ester group in this compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. For instance, a comparative study demonstrated that similar coumarin derivatives exhibited higher radical scavenging activity than ascorbic acid, indicating a promising potential for therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against various pathogens. In vitro studies have shown that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-function relationship suggests that the presence of the piperidine ring contributes to the enhanced antimicrobial activity by disrupting bacterial cell membranes .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antioxidant Properties :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H23NO5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]acetate |
InChI |
InChI=1S/C19H23NO5/c1-12-13-6-7-16(21)15(11-20-8-4-3-5-9-20)18(13)25-19(23)14(12)10-17(22)24-2/h6-7,21H,3-5,8-11H2,1-2H3 |
InChI Key |
BXKRCSDNWZXJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)CC(=O)OC |
Origin of Product |
United States |
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